molecular formula C16H21BrClNO6 B4002923 4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid

4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4002923
M. Wt: 438.7 g/mol
InChI Key: NXZYMJGXHGAXOT-UHFFFAOYSA-N
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Description

4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring attached to a butyl chain, which is further connected to a bromochlorophenoxy group. The presence of oxalic acid as a counterion adds to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine typically involves a multi-step process:

    Formation of the Bromochlorophenoxy Intermediate: This step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.

    Attachment of the Butyl Chain: The 2-bromo-4-chlorophenol is then reacted with butyl bromide under basic conditions to form 4-(2-bromo-4-chlorophenoxy)butane.

    Morpholine Addition: The butyl intermediate is then reacted with morpholine to form 4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine.

    Oxalic Acid Addition: Finally, oxalic acid is added to the morpholine derivative to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be formed.

    Oxidized Products: Oxides and hydroxides.

    Reduced Products: Dehalogenated compounds.

Scientific Research Applications

4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine involves its interaction with specific molecular targets. The bromochlorophenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid
  • 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid

Uniqueness

4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid is unique due to the presence of both a morpholine ring and an oxalic acid counterion. This combination enhances its solubility, stability, and potential biological activity compared to similar compounds that lack these features.

Properties

IUPAC Name

4-[4-(2-bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2.C2H2O4/c15-13-11-12(16)3-4-14(13)19-8-2-1-5-17-6-9-18-10-7-17;3-1(4)2(5)6/h3-4,11H,1-2,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYMJGXHGAXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid
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4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid
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